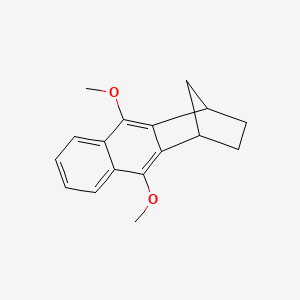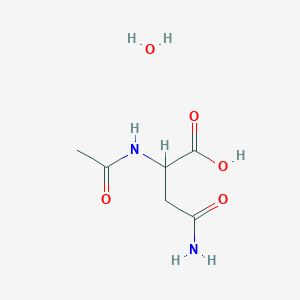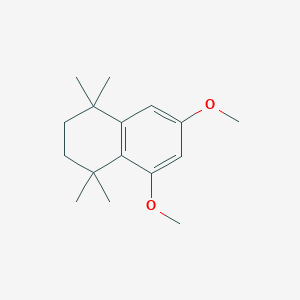
5-ethyl-2-(7-ethyl-2,4,4-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-2-(7-ethyl-2,4,4-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol is a complex organic compound characterized by its unique structure, which includes a benzopyran ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-(7-ethyl-2,4,4-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the benzopyran ring and the subsequent functionalization to introduce the ethyl and trimethyl groups. Common reagents used in these reactions include ethyl bromide, trimethyl aluminum, and phenol derivatives. The reaction conditions often involve the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
5-ethyl-2-(7-ethyl-2,4,4-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically employing reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, nitro groups, or alkyl chains.
科学的研究の応用
5-ethyl-2-(7-ethyl-2,4,4-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 5-ethyl-2-(7-ethyl-2,4,4-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- Heptane, 5-ethyl-2,2,3-trimethyl-
- Nonane, 2,4,4-trimethyl-
- 1,3,3-trimethyl-6-nitrospiro[chromene-2,2’-indoline]
Uniqueness
5-ethyl-2-(7-ethyl-2,4,4-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol stands out due to its unique benzopyran ring system and the specific arrangement of ethyl and trimethyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
特性
CAS番号 |
106954-03-4 |
|---|---|
分子式 |
C22H28O2 |
分子量 |
324.5 g/mol |
IUPAC名 |
5-ethyl-2-(7-ethyl-2,4,4-trimethyl-3H-chromen-2-yl)phenol |
InChI |
InChI=1S/C22H28O2/c1-6-15-8-10-17(19(23)12-15)22(5)14-21(3,4)18-11-9-16(7-2)13-20(18)24-22/h8-13,23H,6-7,14H2,1-5H3 |
InChIキー |
HSFAZYGPTTXFGZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)C2(CC(C3=C(O2)C=C(C=C3)CC)(C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine]](/img/structure/B11952481.png)


![methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11952505.png)
![N-Butyl-N'-[4-(diethylamino)phenyl]urea](/img/structure/B11952512.png)



![4-{[2-(Hexadecyloxy)-5-(methoxycarbonyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B11952531.png)



